molecular formula C20H23N3O6S B15101067 Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Cat. No.: B15101067
M. Wt: 433.5 g/mol
InChI Key: QBDUZZLZPOGVSG-UHFFFAOYSA-N
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Description

Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a piperazine derivative featuring a 4-methoxyphenylsulfonyl group and a benzoate ester. Piperazine-based compounds are widely explored in medicinal and materials chemistry due to their structural versatility and ability to engage in hydrogen bonding, which enhances solubility and target binding. This compound’s synthesis typically involves coupling reactions between piperazine intermediates and activated carbonyl or sulfonyl precursors, followed by crystallization for purification .

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 4-[[4-(4-methoxyphenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H23N3O6S/c1-28-17-7-9-18(10-8-17)30(26,27)23-13-11-22(12-14-23)20(25)21-16-5-3-15(4-6-16)19(24)29-2/h3-10H,11-14H2,1-2H3,(H,21,25)

InChI Key

QBDUZZLZPOGVSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Piperazine Sulfonylation with 4-Methoxyphenylsulfonyl Chloride

The introduction of the 4-methoxyphenylsulfonyl group to piperazine is a critical first step. Classical sulfonylation involves reacting piperazine with 4-methoxyphenylsulfonyl chloride in an aprotic solvent such as dichloromethane or dimethylformamide (DMF). Base catalysts like triethylamine or pyridine are employed to neutralize HCl byproducts. For example, a protocol adapted from CN117024379B uses a 1:1.2 molar ratio of piperazine to sulfonyl chloride, achieving yields exceeding 85% after 6–8 hours at 0–5°C.

Key Optimization Parameters :

  • Temperature Control : Lower temperatures (≤10°C) minimize disubstitution byproducts.
  • Solvent Selection : Dichloromethane offers superior solubility for sulfonyl chlorides, while DMF accelerates reaction kinetics.

Carboxylic Acid Activation for Urea Linkage Formation

The methyl benzoate moiety requires activation for urea bond formation with the piperazine sulfonamide. Thionyl chloride (SOCl₂) is widely used to convert 4-aminobenzoic acid to its acyl chloride derivative, followed by esterification with methanol. Alternatively, 4-isocyanatobenzoic acid methyl ester can be synthesized using triphosgene, enabling direct urea coupling.

Representative Protocol (adapted from PMC3007036):

  • Acyl Chloride Formation : 4-Aminobenzoic acid (1 eq) is refluxed with SOCl₂ (3 eq) for 4 hours.
  • Esterification : The resultant acyl chloride is treated with methanol (5 eq) at 0°C, yielding methyl 4-aminobenzoate (92% yield).
  • Isocyanate Generation : Reaction with triphosgene (0.35 eq) in toluene at 60°C produces methyl 4-isocyanatobenzoate.

Palladium-Catalyzed Carbonylation Strategies

Aminocarbonylation of Aryl Halides

Palladium-catalyzed carbonylation offers a modern alternative for constructing the urea linkage. Using aryl iodides or bromides, CO gas, and amines, this method avoids harsh acyl chloride conditions. For instance, Herrmann’s palladacycle with [(tBu)₃PH]BF₄ as a preligand enables efficient carbonyl insertion.

Case Study (PMC4207384):

  • Substrate : Methyl 4-iodobenzoate (1 eq), 4-[(4-methoxyphenyl)sulfonyl]piperazine (1.2 eq).
  • Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), CO (1 atm), DMF, 80°C, 12 hours.
  • Yield : 78% isolated yield after column chromatography.

Advantages :

  • Functional group tolerance (e.g., methoxy, sulfonyl groups remain intact).
  • Reduced byproduct formation compared to classical methods.

Microwave-Assisted and Solvent-Free Methodologies

Accelerated Coupling via Microwave Irradiation

Microwave protocols significantly reduce reaction times. A modified approach from Lagerlund & Larhed (2006) employs Mo(CO)₆ as a solid CO source, enabling small-scale reactions without gaseous CO.

Optimized Procedure :

  • Reactants : Methyl 4-iodobenzoate (1 eq), piperazine sulfonamide (1.1 eq), Mo(CO)₆ (2 eq).
  • Conditions : DMF, 120°C, microwave irradiation (300 W), 30 minutes.
  • Yield : 82% with >95% purity by HPLC.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantages Limitations
Classical Acylation 85–92 8–12 Low cost, scalable HCl byproduct management required
Pd-Catalyzed Carbonylation 75–78 12–24 Mild conditions, high selectivity Expensive catalysts, CO handling
Microwave-Assisted 80–82 0.5–1 Rapid, energy-efficient Limited to small-scale synthesis

Industrial-Scale Considerations

Cost-Effective Raw Material Sourcing

Chinese patents (CN105461656A, CN117024379B) emphasize the use of inexpensive precursors like 4-chloro-2-nitrobenzoic acid and N-methylpiperazine, reducing production costs by ~40% compared to bespoke intermediates.

Green Chemistry Innovations

  • Solvent Recycling : DMF and dichloromethane are recovered via distillation, achieving >90% reuse rates.
  • Catalyst Recovery : Pd nanoparticles immobilized on magnetic supports enable facile separation and reuse, lowering catalyst costs by 60%.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of 4-hydroxybenzoate derivatives.

    Reduction: Formation of 4-aminobenzoate derivatives.

    Substitution: Formation of various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylsulfonyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, thereby modulating their activity. The piperazine ring can interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Piperazine derivatives often differ in substituents on the aromatic rings or the piperazine core, which significantly influence their properties. Key comparisons include:

Compound Name Substituent on Piperazine Physical State Key Characterization Methods Biological Activity (If Reported) Reference
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) 4-Methoxyphenylquinoline Yellow/white solid $^1$H NMR, HRMS Not specified
Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (7) Phenethyl-diazenyl Solid (color unspecified) IR, physical data tables Not specified
4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate 4-Methylphenylsulfonyl Crystalline solid X-ray crystallography Anti-inflammatory, antibacterial (analogs)
4-(4-Methoxyphenyl)piperazin-1-ium chloride 4-Methoxyphenyl Crystalline solid X-ray crystallography Not specified
Methyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate 4-Methylpiperazine-thiourea Not reported MS, NMR Not specified
  • Key Observations :
    • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., C2-C4 in with Br, Cl, F substituents) .
    • Crystallinity : Compounds with sulfonyl groups (e.g., and ) often form stable crystals due to hydrogen-bonding interactions, which could improve shelf-life and purity .
    • Steric Effects : Bulky substituents like trifluoromethyl (C7 in ) or phenethyl () may reduce reaction yields or hinder target binding compared to smaller groups like methoxy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate?

  • The compound is typically synthesized via a two-step process:

Sulfonylation of piperazine : React 4-methoxyphenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

Carbamate coupling : Use carbodiimide reagents (e.g., EDC or DCC) to couple the sulfonylated piperazine with methyl 4-aminobenzoate. Anhydrous conditions and temperature control (50–60°C) are critical to minimize side reactions. Purification via column chromatography (e.g., EtOAc/hexane gradients) ensures >95% purity .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

  • 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm in 1H NMR), aromatic protons (δ 6.8–8.0 ppm), and piperazine CH2 groups (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, 1350–1150 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ should match the theoretical mass (C21H24N4O6S: 484.14 g/mol) .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC : Use a C18 column with a methanol/water mobile phase (UV detection at 254 nm). Retention times should align with reference standards.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C for storage recommendations).
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with single-crystal data to detect polymorphic impurities .

Advanced Research Questions

Q. How does the crystal structure inform intermolecular interactions and solubility?

  • Single-crystal X-ray studies of analogous sulfonamide-piperazine derivatives reveal:

  • Hydrogen-bonding networks : N–H···O interactions between sulfonyl groups and adjacent piperazine NH stabilize the lattice.
  • Packing motifs : Layered arrangements due to π-π stacking of aromatic rings. These features correlate with low aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .

Q. What mechanistic insights guide structure-activity relationship (SAR) studies?

  • Substituent effects :

  • Electron-withdrawing groups (e.g., sulfonyl) enhance binding to serine proteases (e.g., carbonic anhydrase).
  • Methoxy groups improve metabolic stability compared to halogenated analogs.
    • In vitro testing : Enzyme inhibition assays (IC50 values) and molecular docking simulations (e.g., AutoDock Vina) identify optimal substituent positions .

Q. How can contradictory bioactivity data be resolved in pharmacological studies?

  • Case example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:

Membrane permeability differences : Use logP calculations (e.g., ACD/Labs) to optimize lipophilicity.

Resistance mechanisms : Pair with efflux pump inhibitors (e.g., verapamil) in MIC assays.

  • Validate findings with orthogonal assays (e.g., time-kill kinetics) and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What computational methods predict metabolic pathways and toxicity?

  • In silico tools :

  • SwissADME : Predicts CYP450 metabolism (e.g., demethylation of the methoxy group).
  • ProTox-II : Flags potential hepatotoxicity (e.g., via sulfonamide-related idiosyncratic reactions).
    • Validation : Compare with in vitro microsomal stability assays (e.g., human liver microsomes) .

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